N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
This compound features a benzothiazole core substituted with a methyl group at the 6-position, linked via a carboxamide bridge to a piperidine ring. The piperidine is further connected to a pyridazine moiety bearing a pyridin-4-yl group.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c1-15-2-3-19-20(14-15)31-23(25-19)26-22(30)17-8-12-29(13-9-17)21-5-4-18(27-28-21)16-6-10-24-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPIMGPWNBGZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide, identified by CAS number 1203163-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 430.5 g/mol
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole and pyridazine exhibit notable antimicrobial properties. For instance, compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine have shown effective inhibition against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting that this compound may also possess comparable activity .
The biological activity of this compound is hypothesized to involve interactions with specific enzyme targets or receptors. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens. The structural motifs present in the molecule suggest potential binding affinities to various biological targets, including kinases and GPCRs (G protein-coupled receptors) .
Study 1: Antibacterial Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that compounds with similar structural features to N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine were effective against resistant bacterial strains. The study employed a panel of clinical isolates and assessed the MIC values against standard antibiotics as controls .
Study 2: Inhibition of Cancer Cell Proliferation
Another significant area of research has focused on the anti-cancer properties of related compounds. A derivative was tested for its ability to inhibit the proliferation of various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1203163-39-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 430.5 g/mol |
| Antibacterial MIC Range | 3.12 - 12.5 μg/mL |
| Cancer Cell Line Inhibition Concentration | Low micromolar |
Comparison with Similar Compounds
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
Structural Similarities :
- Shared pyridinyl and carboxamide groups, critical for hydrogen bonding with target proteins.
- Both incorporate heterocyclic cores (benzothiazole vs. thiazole).
Key Differences :
N-(4-Ethoxyphenyl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide
Structural Similarities :
- Identical piperidine-4-carboxamide and pyridazine backbone.
- Pyridinyl substitution on pyridazine (position 3 vs. 4 in the target compound).
Key Differences :
- Pyridine Orientation : Pyridin-3-yl (meta-substituted) vs. pyridin-4-yl (para-substituted) may affect steric compatibility with target binding pockets.
- Aromatic Substituent : Ethoxyphenyl (electron-donating group) vs. 6-methylbenzothiazole (electron-withdrawing, rigid) could modulate bioavailability and target engagement .
Molecular Weight :
- The ethoxyphenyl analog has a molecular weight of 403.5 g/mol, while the target compound’s benzothiazole substitution likely increases its molecular weight, influencing logP and membrane permeability.
6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine
Structural Similarities :
- Pyridin-4-yl group and nitrogen-rich heterocycles (phthalazine vs. pyridazine).
Key Differences :
- Core Heterocycle: Phthalazine (fused benzene-pyridazine) vs. standalone pyridazine in the target compound.
- Substituents : Chlorine atoms and cyclopentylamine in the phthalazine derivative introduce steric bulk and lipophilicity, contrasting with the target compound’s methylbenzothiazole and piperidine groups .
PROTAC Compound 8.8 (Benzimidazole-Pyridinyl Derivative)
Structural Similarities :
- Both employ pyridinyl and carboxamide linkages, common in kinase inhibitors.
Key Differences :
- Complexity: PROTAC 8.8 includes a bis-functional structure (target-binding + E3 ligase-recruiting motifs), whereas the target compound is a monomeric inhibitor.
- Pharmacokinetics : PROTACs require optimized linker lengths and solubility, which may differ from the target compound’s design priorities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
